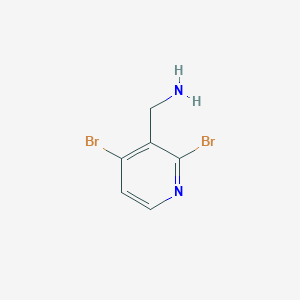

(2,4-Dibromopyridin-3-yl)methanamine

Description

Properties

Molecular Formula |

C6H6Br2N2 |

|---|---|

Molecular Weight |

265.93 g/mol |

IUPAC Name |

(2,4-dibromopyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H6Br2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2 |

InChI Key |

TYKONWYHUUJYSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Br)CN)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyridine Rings

- A common method involves bromination of pyridine or chloropyridine derivatives using hydrogen bromide or bromine sources under controlled temperature and solvent conditions.

- For example, 2,6-dichloropyridine can be converted to 2,6-dibromopyridine by treatment with hydrogen bromide gas in anhydrous acetic acid at 110°C for 9 hours, yielding 92% product.

- Although this example is for 2,6-dibromopyridine, similar halogenation principles apply for preparing 2,4-dibromopyridine derivatives.

Synthetic Routes to (2,4-Dibromopyridin-3-yl)methanamine

Route 1: Direct Aminomethylation of 2,4-Dibromopyridine

- Starting from 2,4-dibromopyridine, the introduction of a methanamine group at the 3-position can be achieved via nucleophilic substitution or directed lithiation followed by reaction with formaldehyde and ammonia or amine sources.

- This approach often requires protection of the bromine substituents to avoid side reactions.

Route 2: Synthesis via 3-Aminomethylpyridine Derivatives and Subsequent Bromination

Route 3: Multi-step Synthesis from Pyridine via Oxidation and Substitution

- A patented method for related aminopyridine derivatives involves reacting pyridine or pyridinium salts with hydrobromic acid and ammonium salts, followed by controlled oxidation with hydrogen peroxide at elevated temperatures (110-120°C) and pH adjustment to isolate brominated aminopyridines.

- Although this patent focuses on 3,5-dibromo-4-aminopyridine, the methodology can be adapted for 2,4-dibrominated analogs.

Detailed Experimental Conditions and Yields

Purification Techniques

- Extraction with organic solvents such as tert-butyl methyl ether or ethyl acetate is common.

- Thin-layer chromatography (TLC) is used for monitoring reaction progress and purity.

- Recrystallization from solvent mixtures like ethyl acetate and petroleum ether (1:15) yields purified products.

- Chromatographic separation is often necessary to isolate the desired aminomethylated dibromopyridine from side products.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm substitution patterns and the presence of aminomethyl groups.

- Mass spectrometry (MS) confirms molecular weight and bromine isotopic patterns.

- Elemental analysis verifies the composition, especially the bromine content.

- Melting point determination aids in assessing purity.

Research Findings and Notes

- The yield of dibrominated aminopyridines is sensitive to reaction conditions such as temperature, pH, and oxidant addition rate.

- Use of ammonium carbonate instead of ammonium bromide can significantly improve yields (up to ~60%) in bromination-aminolysis reactions.

- Controlled addition of hydrogen peroxide as an oxidant is crucial to avoid over-oxidation or decomposition.

- The presence of water and moisture exclusion are critical in halogenation steps to prevent side reactions.

- The bromination pattern (2,4- vs. 3,5-) depends on the starting pyridine derivative and reaction conditions, requiring careful selection of precursors.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation of pyridine | Pyridine or dichloropyridine | HBr gas, acetic acid, H2O2 | 110-120°C, reflux, 5-9 hours | 24-92 | High selectivity, scalable | Moisture sensitive, long reaction |

| Aminomethylation post-bromination | 2,4-Dibromopyridine | Formaldehyde, ammonia or amine | Mild, variable | Not specified | Direct introduction of methanamine | Requires protection steps |

| One-pot bromination and amination | Pyridine + ammonium salts | HBr, H2O2, NaOH | 110-120°C, reflux, 5-8 hours | 24-60 | Combined steps | Moderate yields, purification needed |

This comprehensive analysis of preparation methods for (2,4-Dibromopyridin-3-yl)methanamine highlights the synthetic challenges and practical solutions documented in the literature and patents. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dibromopyridin-3-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyridines

- Pyridine oxides

- Reduced pyridine derivatives

Scientific Research Applications

(2,4-Dibromopyridin-3-yl)methanamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dibromopyridin-3-yl)methanamine involves its interaction with specific molecular targets. The bromine atoms and the methanamine group can form bonds with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Brominated Pyridinyl Methanamines

(a) Structural Variations

The position and number of bromine atoms significantly influence electronic and steric properties. Key analogs include:

| Compound Name | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|

| (6-Bromo-4-methylpyridin-3-yl)methanamine | C7H9BrN2 | Br at 6, CH3 at 4, NH2 at 3 | Methyl group enhances lipophilicity |

| (3-Bromopyridin-4-yl)methanamine | C6H7BrN2 | Br at 3, NH2 at 4 | Electron-withdrawing Br alters reactivity |

| (3-Bromopyridin-2-yl)methanamine | C6H7BrN2 | Br at 3, NH2 at 2 | Steric hindrance near NH2 group |

- Target Compound: (2,4-Dibromopyridin-3-yl)methanamine (C6H6Br2N2) has Br atoms at 2 and 4, creating a sterically crowded environment. The dual bromination likely reduces electron density at the pyridine ring, affecting nucleophilic substitution reactions compared to mono-bromo analogs .

Heterocyclic Methanamine Derivatives

(a) Imidazothiazole-Based Methanamines

Compounds like (6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (C12H10BrN3S) and N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine exhibit bioactivity:

- IC50 values for adenosine receptor ligands range from 1.2–1.4 μM, highlighting the role of the methanamine group in receptor binding .

(b) Benzimidazole and Pyridine Hybrids

Electronic and Steric Effects

- Solubility : Methanamine derivatives with methyl groups (e.g., ) show higher lipophilicity (logP ~2.1), whereas bromine atoms may increase molecular weight and polar surface area, impacting aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.